Fasudil

Description

This compound has been investigated in Carotid Stenosis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

intracellular calcium antagonist; structure in first source

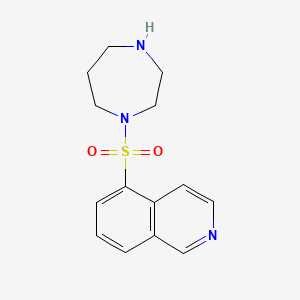

Structure

3D Structure

Properties

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOGFTYYXHNFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048569 | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103745-39-7 | |

| Record name | Fasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasudil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fasudil as a Rho-Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It details the underlying mechanism of the Rho/ROCK signaling pathway, this compound's mode of action, its pharmacological properties, and its therapeutic applications, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound (HA-1077) is a pharmaceutical compound primarily recognized for its role as a Rho-kinase (ROCK) inhibitor.[1] Initially approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its therapeutic potential is being explored in a wide range of cardiovascular and neurological disorders.[2][3][4] this compound and its more active metabolite, Hydroxythis compound, exert their effects by competitively inhibiting the ATP-binding site of ROCK, leading to a cascade of downstream cellular responses.[1][5] This guide delves into the core scientific principles of this compound's function, offering a technical resource for the scientific community.

The Rho/ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[6] This signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal organization, cell motility, smooth muscle contraction, and gene expression.[1]

The activation sequence is as follows:

-

RhoA Activation : Extracellular signals, through G protein-coupled receptors (GPCRs), activate guanine (B1146940) nucleotide exchange factors (GEFs).[6] GEFs then catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[6]

-

ROCK Activation : Active RhoA-GTP binds to the Rho-binding domain of ROCK, disrupting its autoinhibitory fold and activating the kinase domain.[3]

-

Downstream Phosphorylation : Activated ROCK phosphorylates numerous downstream substrates. A key substrate in vascular smooth muscle is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[1]

-

Cellular Response : The inhibition of MLCP leads to a net increase in the phosphorylation of the Myosin Light Chain (MLC).[1] This enhances actin-myosin cross-bridge cycling, resulting in smooth muscle contraction and increased vascular tone.[1]

This compound's primary mechanism is the direct inhibition of ROCK, which prevents these downstream events and promotes smooth muscle relaxation.[1]

Quantitative Pharmacological Data

This compound is a prodrug that is rapidly converted to its active metabolite, Hydroxythis compound. The inhibitory activity and pharmacokinetic properties are summarized below.

Table 1: Inhibitory Activity of this compound and Metabolite

| Compound | Target | Parameter | Value (µM) | Reference(s) |

|---|---|---|---|---|

| This compound | ROCK1 | Ki | 0.33 | [2] |

| ROCK2 | IC50 | 1.9 | [3][6] | |

| PKA | IC50 | 4.58 | [2] | |

| PKC | IC50 | 12.30 | [2] | |

| PKG | IC50 | 1.65 | [2] | |

| MLCK | IC50 | 95 | [6] | |

| Hydroxythis compound | ROCK1 | IC50 | 0.73 | [1][5] |

| ROCK2 | IC50 | 0.72 | [1][5] |

| | PKA | IC50 | 37 |[1] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitor constant.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | This compound | Hydroxythis compound | Reference(s) |

|---|---|---|---|

| Elimination Half-life | 0.76 hours | 4.66 hours | [2] |

| Absolute Bioavailability (Oral vs. IV) | - | ~69% | |

Therapeutic Applications & Clinical Evidence

This compound's ability to induce vasodilation and its pleiotropic effects, including anti-inflammatory, anti-fibrotic, and neuroprotective actions, make it a candidate for various diseases.[1]

Cerebral Vasospasm

This compound is clinically approved for treating cerebral vasospasm following subarachnoid hemorrhage (SAH).[2] It improves blood flow by relaxing constricted cerebral arteries.

Table 3: Summary of Clinical Trial Data for Cerebral Vasospasm

| Outcome Measure | This compound Group | Control (Nimodipine/Placebo) | Result | Reference(s) |

|---|---|---|---|---|

| Symptomatic Vasospasm | 15.2% (5/33) | 28.1% (9/32) | Lower incidence with this compound | |

| Angiographic Vasospasm | 40% of control | - | OR = 0.40; Significant reduction | |

| Cerebral Infarction | 50% of control | - | OR = 0.50; Significant reduction |

| Good Clinical Outcome (GOS) | 69.7% (23/33) | 55.9% (19/34) | Favorable trend for this compound | |

OR: Odds Ratio; GOS: Glasgow Outcome Scale.

Pulmonary Hypertension (PH)

The Rho/ROCK pathway is upregulated in PH, contributing to increased pulmonary vascular resistance. This compound has been shown to improve hemodynamics in PH patients.

Table 4: Summary of Clinical Trial Data for Pulmonary Hypertension

| Outcome Measure | Effect of this compound | Patient Group | Reference(s) |

|---|---|---|---|

| Mean Pulmonary Artery Pressure (mPAP) | Significant Decrease | Group 2 & 3 PH | |

| Pulmonary Vascular Resistance (PVR) | Significant Decrease | Severe PH | |

| 6-Minute Walking Distance (6MWD) | Significant Increase | Group 2 & 3 PH |

| Cardiac Index (CI) | Significant Increase | Severe PH | |

Key Experimental Protocols

Protocol: In Vitro Rho-Kinase (ROCK) Activity Assay (ELISA-based)

This protocol outlines a common method for measuring ROCK activity and screening inhibitors like this compound. The principle involves quantifying the phosphorylation of a ROCK substrate, typically MYPT1, coated on an ELISA plate.

Methodology:

-

Plate Preparation : A 96-well microtiter plate is pre-coated with recombinant MYPT1 substrate.

-

Reaction Setup :

-

Add active ROCK enzyme to each well.

-

Add test compound (e.g., this compound at various concentrations) or vehicle control.

-

Incubate briefly to allow inhibitor binding.

-

-

Kinase Reaction :

-

Initiate the reaction by adding an ATP solution.

-

Incubate at 30°C for 30-60 minutes to allow phosphorylation of the MYPT1 substrate.

-

-

Detection :

-

Wash wells to remove ATP and enzyme.

-

Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1 hour.

-

Wash wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

-

Wash wells and add TMB substrate. A blue color develops.

-

-

Quantification :

-

Stop the reaction with an acidic stop solution (color changes to yellow).

-

Measure absorbance at 450 nm using a plate reader. The signal intensity is proportional to ROCK activity.

-

Protocol: Measurement of Myosin Light Chain (MLC) Phosphorylation in Cells

This protocol determines the effect of ROCK inhibitors on a key downstream event in intact cells.

Methodology:

-

Cell Culture and Treatment :

-

Culture cells (e.g., vascular smooth muscle cells) in appropriate plates.

-

Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[5]

-

-

Protein Quantification : Determine the total protein concentration of each lysate for equal loading.

-

SDS-PAGE and Western Blot :

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC).

-

Incubate a parallel membrane with an antibody for total MLC as a loading control.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry. The level of MLC phosphorylation is expressed as the ratio of the p-MLC signal to the total MLC signal.

-

Conclusion

This compound is a well-characterized Rho-kinase inhibitor with established clinical efficacy in cerebral vasospasm and demonstrated therapeutic potential in pulmonary hypertension and other conditions. Its mechanism of action via the Rho/ROCK pathway is well understood, providing a strong basis for its application in diseases characterized by smooth muscle hypercontraction, inflammation, and fibrosis. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of ROCK inhibition. Future large-scale clinical trials are necessary to fully define the long-term safety and efficacy of this compound in a broader range of neurovascular and cardiovascular diseases.

References

The Protective Effect of Fasudil on the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) is a critical gatekeeper of the central nervous system (CNS), and its disruption is a hallmark of numerous neurological diseases. Fasudil, a potent Rho-kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent for protecting and restoring BBB integrity. This technical guide provides an in-depth analysis of this compound's effects on the BBB, focusing on its molecular mechanisms, preclinical evidence, and the experimental methodologies used to evaluate its efficacy. We present a comprehensive overview of the signaling pathways involved, detailed experimental protocols, and a summary of quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neurovascular biology and CNS therapeutics.

Introduction

The blood-brain barrier (BBB) is a highly specialized and dynamic interface that separates the circulating blood from the brain parenchyma. It is formed by a continuous layer of brain microvascular endothelial cells (BMECs) interconnected by complex tight junctions (TJs) and adherens junctions. The BBB plays a crucial role in maintaining the homeostasis of the CNS microenvironment by strictly regulating the passage of ions, molecules, and cells. Disruption of the BBB is implicated in the pathogenesis and progression of a wide range of neurological disorders, including stroke, traumatic brain injury, multiple sclerosis, and neurodegenerative diseases.

This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and migration. In the context of the BBB, activation of this pathway leads to stress fiber formation, endothelial cell contraction, and disassembly of tight junctions, resulting in increased BBB permeability. By inhibiting ROCK, this compound has been shown to counteract these detrimental effects, thereby preserving and restoring BBB integrity.

This guide will delve into the technical details of this compound's action on the BBB, providing a comprehensive resource for the scientific community.

Mechanism of Action: The Rho-Kinase Signaling Pathway

This compound's primary mechanism of action in protecting the BBB is through the inhibition of the Rho-kinase (ROCK) signaling pathway. This pathway is a central regulator of endothelial cell structure and function.

Signaling Pathway Diagram:

Caption: this compound's inhibition of the Rho-kinase (ROCK) signaling pathway.

Under pathological conditions such as ischemia or inflammation, various stimuli activate G-protein coupled receptors (GPCRs) on the surface of brain endothelial cells. This leads to the activation of the small GTPase RhoA, which in its GTP-bound state, activates ROCK. Activated ROCK then phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (p-MLC). This results in actin-myosin-driven contraction of the endothelial cells and the formation of stress fibers. These cytoskeletal changes exert tension on the tight junction complexes, leading to their disassembly and a subsequent increase in BBB permeability. ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This further promotes the stabilization of actin filaments and stress fiber formation.

This compound, as a competitive inhibitor of the ATP-binding site of ROCK, prevents these downstream events. By inhibiting ROCK, this compound promotes the dephosphorylation of MLC, reduces stress fiber formation, and stabilizes the actin cytoskeleton. This alleviates the tension on the tight junctions, promoting their reassembly and enhancing the integrity of the BBB.

In Vitro Evidence of this compound's Effect on the BBB

A substantial body of in vitro research has demonstrated the protective effects of this compound on BBB models. These models typically consist of primary brain endothelial cells, often in co-culture with astrocytes and pericytes to more accurately mimic the neurovascular unit.

Key Findings from In Vitro Studies:

-

Increased Transendothelial Electrical Resistance (TEER): TEER is a measure of the electrical resistance across a cell monolayer and is a reliable indicator of tight junction integrity. Studies have consistently shown that this compound treatment increases TEER in a concentration-dependent manner in various in vitro BBB models.

-

Decreased Paracellular Permeability: this compound has been shown to reduce the passage of paracellular permeability markers, such as sodium fluorescein (B123965) and dextrans, across endothelial cell monolayers.

-

Upregulation of Tight Junction Proteins: Western blot and immunofluorescence analyses have revealed that this compound treatment leads to an increased expression and proper localization of key tight junction proteins, including claudin-5, occludin, and zonula occludens-1 (ZO-1), at the cell borders.

Table 1: Summary of Quantitative Data from In Vitro Studies

| Study Parameter | Cell Model | This compound Concentration | Outcome | Reference |

| TEER | Rat primary BECs, astrocytes, pericytes | 0.3–30 µM | Concentration-dependent increase in TEER | |

| Permeability (Sodium Fluorescein) | Rat primary BECs, astrocytes, pericytes | 0.3–30 µM | Concentration-dependent decrease in permeability | |

| Claudin-5 Expression | Rat primary BECs, astrocytes, pericytes | 10 µM | Significant increase in protein expression | |

| Occludin Expression | Ischemia-reperfusion injured rat BECs | 10 mg/kg (in vivo) | Increased expression | |

| ZO-1 Expression | Ischemia-reperfusion injured rat BECs | 10 mg/kg (in vivo) | Increased expression |

Experimental Workflow: In Vitro BBB Model

Caption: A typical experimental workflow for assessing this compound's effect on an in vitro BBB model.

In Vivo Evidence of this compound's Effect on the BBB

The protective effects of this compound on the BBB have been corroborated in various animal models of neurological disease, most notably in models of ischemic stroke. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model to study the pathophysiology of stroke and to evaluate potential therapeutic interventions.

Key Findings from In Vivo Studies:

-

Reduced Brain Edema: this compound administration has been shown to significantly reduce brain edema following ischemic stroke, a direct consequence of BBB breakdown.

-

Decreased BBB Permeability: Studies using Evans blue dye, which binds to albumin and extravasates into the brain parenchyma upon BBB disruption, have demonstrated that this compound treatment significantly reduces dye leakage in the ischemic hemisphere.

-

Improved Neurological Outcome: By preserving BBB integrity and reducing secondary injury mechanisms, this compound has been shown to improve neurological function and reduce infarct volume in animal models of stroke.

Table 2: Summary of Quantitative Data from In Vivo Studies

| Study Parameter | Animal Model | This compound Dosage | Outcome | Reference |

| Brain Water Content | Rat MCAO | 10 mg/kg | Significant reduction in the ischemic hemisphere | |

| Evans Blue Extravasation | Rat MCAO | 10 mg/kg | Significant decrease in dye leakage | |

| Infarct Volume | Rat MCAO | 10 mg/kg | Significant reduction in infarct size | |

| Neurological Deficit Score | Rat MCAO | 10 mg/kg | Significant improvement in neurological function |

Experimental Workflow: In Vivo MCAO Model

Caption: A typical experimental workflow for assessing this compound's effect on an in vivo MCAO model.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Blood-Brain Barrier Model

Protocol for Establishing a Rat Primary Brain Endothelial Cell Co-culture Model:

-

Isolation of Brain Microvessels:

-

Euthanize neonatal or adult rats according to institutional guidelines.

-

Aseptically remove the brains and place them in ice-cold isolation buffer.

-

Mechanically homogenize the brain tissue and digest with an appropriate enzyme cocktail (e.g., collagenase/dispase) to dissociate the microvessels.

-

Isolate the microvessel fragments by density gradient centrifugation.

-

-

Culture of Brain Endothelial Cells, Astrocytes, and Pericytes:

-

Plate the isolated microvessels onto collagen-coated culture dishes.

-

Culture the endothelial cells in a specialized endothelial cell growth medium.

-

Isolate and culture astrocytes and pericytes from neonatal rat brains in their respective growth media.

-

-

Co-culture Setup:

-

Coat the bottom of Transwell inserts with a mixture of collagen IV and fibronectin.

-

Seed the astrocytes on the bottom of the culture plate wells.

-

Seed the pericytes on the underside of the Transwell inserts.

-

Seed the purified brain endothelial cells on the top side of the Transwell inserts.

-

Culture the co-culture system in endothelial cell growth medium.

-

Measurement of Transendothelial Electrical Resistance (TEER)

-

Equilibrate the culture plates to room temperature.

-

Use a voltohmmeter with a "chopstick" electrode pair.

-

Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile saline.

-

Place the electrodes in the Transwell insert, with the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

-

Record the resistance reading.

-

Subtract the resistance of a blank Transwell insert (without cells) from the reading of the cell-containing inserts.

-

Multiply the corrected resistance by the surface area of the Transwell insert to obtain the TEER value (in Ω·cm²).

In Vitro Permeability Assay

-

Wash the co-culture monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add fresh transport buffer to the basolateral (lower) compartment.

-

Add transport buffer containing a fluorescent permeability marker (e.g., 10 µg/mL sodium fluorescein) to the apical (upper) compartment.

-

Incubate the plates at 37°C on an orbital shaker.

-

At designated time points (e.g., 15, 30, 45, and 60 minutes), collect samples from the basolateral compartment.

-

Replace the collected volume with fresh transport buffer.

-

Measure the fluorescence intensity of the collected samples using a fluorescence plate reader.

-

Calculate the permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the marker across the monolayer, A is the surface area of the Transwell insert, and C0 is the initial concentration of the marker in the apical compartment.

Western Blotting for Tight Junction Proteins

-

Lyse the brain endothelial cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against claudin-5, occludin, or ZO-1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of Tight Junction Proteins

-

Culture brain endothelial cells on collagen-coated glass coverslips.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block the cells with 5% BSA in PBS for 1 hour.

-

Incubate the cells with primary antibodies against claudin-5, occludin, or ZO-1 overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the localization of the tight junction proteins using a fluorescence or confocal microscope.

Middle Cerebral Artery Occlusion (MCAO) Model

-

Anesthetize the rodent (rat or mouse) with an appropriate anesthetic agent.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert a silicone-coated monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

Evans Blue Permeability Assay

-

At the end of the experiment, administer a 2% solution of Evans blue dye in saline intravenously to the animal.

-

Allow the dye to circulate for a specified period (e.g., 1 hour).

-

Transcardially perfuse the animal with saline to remove the dye from the vasculature.

-

Harvest the brain and dissect the ischemic and non-ischemic hemispheres.

-

Homogenize the brain tissue in formamide (B127407) and incubate to extract the extravasated dye.

-

Centrifuge the homogenates and measure the absorbance of the supernatant at 620 nm.

-

Quantify the amount of Evans blue extravasation by comparing the absorbance to a standard curve.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for the protection and restoration of the blood-brain barrier. Its well-defined mechanism of action as a Rho-kinase inhibitor, supported by robust in vitro and in vivo evidence, makes it a compelling candidate for the treatment of neurological disorders characterized by BBB dysfunction. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ROCK inhibitors in the context of neurovascular protection. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical settings and to explore its application in a broader range of CNS diseases.

The Role of Fasudil in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent with significant neuroprotective properties. Initially approved for the treatment of cerebral vasospasm in Japan and China, its application is being extensively explored in the context of a range of neurodegenerative diseases and acute neurological injuries.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound's neuroprotective action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the critical signaling pathways involved. This compound's multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, anti-oxidative, and pro-survival effects, positions it as a compelling candidate for further investigation and clinical development in the field of neurology.

Introduction to this compound and its Core Mechanism of Action

This compound hydrochloride is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[3] The Rho/ROCK signaling pathway is a central regulator of a multitude of cellular processes, including actin cytoskeleton organization, cell adhesion, migration, proliferation, and apoptosis.[3] In the central nervous system (CNS), aberrant activation of the ROCK pathway is implicated in the pathophysiology of various neurological disorders, contributing to neuronal death, axonal retraction, and neuroinflammation.[4][5]

This compound exerts its primary therapeutic effect by competitively inhibiting the ATP-binding site of ROCK, thereby downregulating its kinase activity.[6] This inhibition leads to a cascade of downstream effects that collectively contribute to neuroprotection. The major neuroprotective mechanisms of this compound include:

-

Inhibition of Neuronal Apoptosis: By modulating pro- and anti-apoptotic signaling pathways, this compound enhances neuronal survival.[7]

-

Promotion of Axonal Regeneration and Neurite Outgrowth: Inhibition of ROCK activity reduces the formation of growth-inhibitory environments and promotes axonal sprouting and regeneration.[4][6]

-

Attenuation of Neuroinflammation: this compound suppresses the activation of microglia and astrocytes, and reduces the production of pro-inflammatory cytokines.[8][9]

-

Reduction of Oxidative Stress: this compound has been shown to mitigate oxidative damage by modulating signaling pathways involved in the cellular stress response.[10]

-

Maintenance of Blood-Brain Barrier (BBB) Integrity: this compound helps preserve the integrity of the BBB, preventing the infiltration of peripheral immune cells into the CNS.[5][11]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been demonstrated across a variety of preclinical models of neurological disorders. The following tables summarize key quantitative findings from these studies.

Table 1: Efficacy of this compound in Alzheimer's Disease Models

| Animal Model | Dosage and Administration | Key Quantitative Findings | Reference(s) |

| APP/PS1 Mice | 25 mg/kg/day, intraperitoneal injection for 2 months | - Improved spatial memory in Morris water maze test.- Reduced Aβ deposition and Tau protein phosphorylation.- Increased expression of postsynaptic density 95 (PSD-95). | [7][12][13][14] |

| APP/PS1 Mice | 10 mg/kg, high-dose | - Improved cognition.- Decreased hippocampal neuron death.- Decreased inflammatory markers (IL-1β, TNF-α, NF-κB) in the hippocampus. | [5][15] |

| Rat model of Aβ-induced neurodegeneration | 5 mg/kg and 10 mg/kg, intraperitoneal injection for 14 days | - Attenuated learning and memory deficits.- Reduced levels of IL-1β and TNF-α in the hippocampus. | [2][9] |

Table 2: Efficacy of this compound in Parkinson's Disease Models

| Animal Model | Dosage and Administration | Key Quantitative Findings | Reference(s) |

| MPTP-induced mouse model | 30 mg/kg and 100 mg/kg | - Significantly attenuated dopaminergic cell loss.- Preserved striatal fiber density.- Improved motor performance. | [5][16] |

| AAV-mediated α-synuclein rat model | 5 mg/kg/day for 8 weeks | - Significantly improved motor deficits in Cylinder and Rotarod tests.- Enhanced dopaminergic imaging in the striatum. | [17] |

| α-SynucleinA53T transgenic mice | Long-term treatment | - Improved motor and cognitive functions.- Significant reduction of α-synuclein pathology in the midbrain. | [5][18] |

Table 3: Efficacy of this compound in Amyotrophic Lateral Sclerosis (ALS) Models

| Animal Model | Dosage and Administration | Key Quantitative Findings | Reference(s) |

| SOD1G93A Mice (presymptomatic) | 30 mg/kg and 100 mg/kg in drinking water from 5 weeks of age | - Delayed mean disease onset by 9.2% (30 mg/kg) and 9.4% (100 mg/kg).- Extended mean survival time by 6.0% (30 mg/kg) and 7.0% (100 mg/kg).- Significantly prevented motor neuron loss. | [4][19] |

| SOD1G93A Mice (symptomatic) | 30 mg/kg and 100 mg/kg orally from 80 days of life | - Significantly improved motor behavior in male mice. | [6][20][21] |

Table 4: Efficacy of this compound in Spinal Cord Injury (SCI) and Stroke Models

| Animal Model | Dosage and Administration | Key Quantitative Findings | Reference(s) |

| Rat model of spinal cord contusion | 10 mg/kg, intraperitoneal injection | - Significant improvement in modified combined behavioral score.- Reduced traumatic spinal cord damage.- Reduced tissue myeloperoxidase (MPO) activity. | [22][23] |

| Mouse model of spinal cord trauma | 10 mg/kg, intraperitoneal injection at 1 and 6 hours post-trauma | - Significantly decreased histological damage and improved motor recovery. | [9][24] |

| Rat model of spinal cord ischemia-reperfusion | 10 mg/kg, intravenous injection pre-ischemia | - Improved neurologic deficit scores at 7 and 14 days.- Greater number of intact neurons in gray matter. | [25] |

| Rodent model of transient focal ischemic stroke (MCAO) | 10 mg/kg, intraperitoneal injection every 12 hours for 6 doses | - Efficacy tested in a multicenter preclinical trial. | [26][27] |

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways. The inhibition of ROCK is the central event that triggers these downstream modulations.

The RhoA/ROCK Signaling Pathway

The canonical pathway inhibited by this compound is the RhoA/ROCK pathway. Activated RhoA (a small GTPase) binds to and activates ROCK, which then phosphorylates numerous downstream substrates, leading to neuronal apoptosis, axonal growth cone collapse, and inflammatory responses. This compound directly blocks ROCK activity, thereby preventing these detrimental outcomes.

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Pro-Survival Signaling: The PI3K/Akt Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. In some contexts, ROCK can negatively regulate this pathway through its interaction with PTEN (Phosphatase and tensin homolog). By inhibiting ROCK, this compound can lead to the activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins like GSK-3β and promotes the expression of anti-apoptotic proteins like Bcl-2.[26]

Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

Animal Models of Neurodegeneration

-

Alzheimer's Disease (APP/PS1 Transgenic Mice):

-

Model: APPswe/PSEN1dE9 transgenic mice, which develop Aβ plaques and cognitive deficits.[12][13]

-

This compound Administration: Typically, 25 mg/kg/day administered via intraperitoneal (i.p.) injection for a duration of 2 months, starting at an age when pathology is established (e.g., 8 months old).[7][12][14]

-

Behavioral Assessment: Morris Water Maze is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and parameters like escape latency and time spent in the target quadrant are measured.[14][28]

-

-

Parkinson's Disease (MPTP Model):

-

Model: C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration, mimicking Parkinson's disease.[8]

-

This compound Administration: Doses of 30 mg/kg or 100 mg/kg are administered, often starting after the MPTP insult.[16]

-

Behavioral Assessment: The Pole Test and Rotarod test are used to evaluate motor coordination and bradykinesia.[8][17]

-

-

Amyotrophic Lateral Sclerosis (SOD1G93A Mice):

-

Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, which develop progressive motor neuron degeneration.[4][19]

-

This compound Administration: this compound is administered in the drinking water at concentrations calculated to deliver 30 mg/kg or 100 mg/kg per day. Treatment can be initiated either presymptomatically (e.g., at 5 weeks of age) or after symptom onset (e.g., at 80 days of life).[4][6]

-

Outcome Measures: Disease onset is determined by rotarod performance. Survival time is recorded as the primary endpoint. Motor neuron counts in the spinal cord are performed post-mortem.[4]

-

Immunohistochemistry and Immunofluorescence

-

Objective: To visualize and quantify markers of neurodegeneration, neuroinflammation, and signaling pathway activation in brain and spinal cord tissue.

-

Protocol Outline:

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brain and/or spinal cord are dissected, post-fixed in PFA, and cryoprotected in sucrose (B13894) solutions.

-

Sectioning: Tissues are sectioned on a cryostat or vibratome.

-

Staining:

-

Antigen Retrieval: Sections may be treated with heat or enzymes to unmask epitopes.

-

Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight with primary antibodies against targets of interest (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes, cleaved caspase-3 for apoptosis).

-

Secondary Antibody Incubation: Sections are incubated with fluorescently-labeled secondary antibodies.

-

Counterstaining: Nuclei are often counterstained with DAPI.

-

-

Imaging and Analysis: Sections are imaged using a fluorescence or confocal microscope. Quantification is performed using image analysis software to measure cell numbers, protein expression levels, or morphological changes.

-

Western Blotting

-

Objective: To quantify the expression levels of specific proteins in tissue lysates.

-

Protocol Outline:

-

Protein Extraction: Hippocampal or cortical tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight with a primary antibody against the protein of interest (e.g., ROCK, phospho-Akt, Akt, Bcl-2, Bax).

-

Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Experimental and Clinical Workflow Visualization

The evaluation of this compound's neuroprotective potential follows a structured workflow, from preclinical assessment in animal models to clinical trials in human patients.

Caption: Workflow for the evaluation of this compound in neuroprotection.

Discussion and Future Directions

The extensive body of preclinical evidence strongly supports the neuroprotective potential of this compound across a spectrum of neurological disorders. Its ability to target a central pathogenic pathway—the Rho/ROCK cascade—while simultaneously modulating downstream pathways involved in inflammation, apoptosis, and oxidative stress, makes it a particularly attractive therapeutic candidate.

Ongoing and recently completed clinical trials are beginning to translate these promising preclinical findings into the human context. For instance, the ROCK-PD and ROCK-ALS trials are assessing the safety, tolerability, and efficacy of this compound in patients with Parkinson's disease and ALS, respectively.[10][29][30] A Phase 2a study of oral this compound in patients with tauopathies is also underway.[15] The results of these trials will be critical in determining the clinical utility of this compound for these devastating conditions.

Future research should continue to elucidate the nuanced roles of ROCK1 versus ROCK2 inhibition in different disease contexts, which could lead to the development of more specific and potent second-generation inhibitors. Furthermore, identifying biomarkers that can predict patient response to this compound treatment will be crucial for the design of successful clinical trials and for the eventual implementation of personalized medicine approaches in neurology.

Conclusion

This compound's robust neuroprotective effects, demonstrated through a wealth of preclinical data, are rooted in its potent inhibition of the Rho/ROCK signaling pathway. By mitigating neuronal apoptosis, reducing neuroinflammation and oxidative stress, and promoting neuronal survival and regeneration, this compound holds considerable promise as a disease-modifying therapy for a range of neurodegenerative diseases and acute neurological injuries. The ongoing clinical evaluation of this compound will be instrumental in realizing its therapeutic potential for patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. Rho Kinase Inhibitor this compound Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. This compound, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Rho-associated kinases and their inhibitor this compound in neurodegenerative diseases [frontiersin.org]

- 6. Rho Kinase Inhibition with this compound in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. Neuroprotective effect of this compound on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a selective inhibitor of Rho kinase activity, in the secondary injury associated with the experimental model of spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alsnewstoday.com [alsnewstoday.com]

- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 12. Multitarget Therapeutic Effect of this compound in APP/PS1transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. This compound inhibits neuronal apoptosis via regulating mitochondrial dynamics in APP/PS1 mice [cjter.com]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. Inhibition of rho kinase enhances survival of dopaminergic neurons and attenuates axonal loss in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Promotes α-Synuclein Clearance in an AAV-Mediated α-Synuclein Rat Model of Parkinson's Disease by Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. publications.goettingen-research-online.de [publications.goettingen-research-online.de]

- 21. Frontiers | Rho Kinase Inhibition with this compound in the SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis—Symptomatic Treatment Potential after Disease Onset [frontiersin.org]

- 22. Protein kinase inhibition by this compound hydrochloride promotes neurological recovery after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. stemcell.com [stemcell.com]

- 24. researchgate.net [researchgate.net]

- 25. Neuroprotective Effects of this compound, a Rho-Kinase Inhibitor, After Spinal Cord Ischemia and Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Multicenter SPAN Trial of this compound in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor this compound in patients with Parkinson's disease (ROCK-PD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Protocol for a randomized, placebo-controlled, double-blind phase IIa study of the safety, tolerability, and symptomatic efficacy of the ROCK-inhibitor this compound in patients with Parkinson’s disease (ROCK-PD) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Fasudil in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic strategies that can effectively inhibit cancer cell migration and invasion. Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a promising agent in this domain.[1][2] By targeting the Rho/ROCK signaling pathway, a critical regulator of cytoskeletal dynamics and cell motility, this compound has demonstrated significant anti-migratory and anti-invasive effects across a spectrum of cancer cell lines.[3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its effects on various cancer cell lines, detailed experimental protocols for its investigation, and a visual representation of the key signaling pathways involved.

Introduction: The Role of the Rho/ROCK Pathway in Cancer Cell Migration

The Rho family of small GTPases, particularly RhoA, and its downstream effector ROCK, are central players in the regulation of cell morphology, adhesion, and migration.[2] In the context of cancer, the Rho/ROCK pathway is frequently dysregulated, contributing to an aggressive and metastatic phenotype.[6] Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates multiple substrates that modulate the actin cytoskeleton. Key downstream effects include the phosphorylation of Myosin Light Chain (MLC), which promotes actomyosin (B1167339) contractility and stress fiber formation, and the phosphorylation of LIM kinase (LIMK), which inactivates cofilin, an actin-depolymerizing factor.[7] This cascade of events results in increased cytoskeletal tension and the formation of protrusive structures like lamellipodia and invadopodia, which are essential for cell movement and invasion through the extracellular matrix.

Mechanism of Action of this compound

This compound is a clinically approved drug that functions as a competitive inhibitor of ATP at the kinase domain of ROCK1 and ROCK2.[6][8] By blocking ROCK activity, this compound effectively abrogates the downstream signaling cascade. This leads to a reduction in the phosphorylation of MLC and cofilin, resulting in the disassembly of stress fibers, decreased actomyosin contractility, and a subsequent impairment of cancer cell migration and invasion.[7][9] Furthermore, this compound has been shown to down-regulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[4][10][11]

Signaling Pathway of this compound Action

Caption: this compound inhibits ROCK, preventing the phosphorylation of downstream targets like LIMK and MLC, which ultimately leads to reduced actomyosin contraction and actin depolymerization, thereby inhibiting cell migration and invasion.

Quantitative Data on this compound's Effects on Cancer Cells

The following tables summarize the quantitative effects of this compound and its active metabolite, Hydroxythis compound, on various cancer cell lines.

Table 1: Inhibition of Cancer Cell Migration and Invasion by this compound

| Cell Line | Assay Type | This compound Concentration | Incubation Time | % Inhibition of Migration/Invasion | Citation(s) |

| MDA-MB-231 (Breast) | Transwell Migration | 50 µmol/L (this compound-OH) | 6 hours | ~50% | [1] |

| HT1080 (Fibrosarcoma) | Transwell Migration | 50 µmol/L (this compound-OH) | 6 hours | ~50% | [1] |

| HT1080 (Fibrosarcoma) | Transwell Migration | 50 µmol/L (this compound) | 6 hours | ~26% | [1] |

| A549 (Lung) | Wound Healing | 10 µM | 24 hours | Significant | [3] |

| A549 (Lung) | Transwell Invasion | Not Specified | Not Specified | Decreased | [4] |

| PC3 (Prostate) | Transwell Migration | 1/4 IC50 | 24 hours | Significant reduction | [12] |

| DU145 (Prostate) | Transwell Migration | 1/4 IC50 | 24 hours | Significant reduction | [12] |

| PC3 (Prostate) | Wound Healing | 1/4 IC50 | 24 hours | 37.26 ± 1.17% healing vs 78.12 ± 4.16% in control | [12] |

| DU145 (Prostate) | Wound Healing | 1/4 IC50 | 24 hours | 32.38 ± 2.73% healing vs 69.47 ± 6.71% in control | [12] |

| 95-D (Lung) | Transwell Migration | 0.75 mg/mL | 6 hours | Significant decrease | [13] |

| Hep-2 (Laryngeal) | Transwell Migration | 4.58 x 10³ µM | 6 hours | Significant suppression | [11] |

| T98G & U251 (Glioblastoma) | Transwell Migration & Invasion | Various | Not Specified | Significantly inhibited in a dose-dependent manner | [5] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Assay Type | IC50 Value | Citation(s) |

| 95-D (Lung) | MTT (Growth) | ~0.79 mg/mL | [9][10] |

| NCI-H1339 (Small Cell Lung) | CCK-8 (Proliferation) | 76.04 µg/mL | [6] |

| Hep-2 (Laryngeal) | MTT (Growth) | ~3.40 x 10³ µM | [11] |

| MDA-MB-231 (Breast) | MTT (Viability) | > 50 µM (no significant alteration at 24 or 48h) | [14] |

Table 3: Effects of this compound on Downstream Signaling Molecules

| Cell Line / Tissue | Molecule | This compound Concentration | Change | Citation(s) |

| Retinal Explants | p-cofilin/total cofilin | 30 µM | Reduced by 25.8% | [7] |

| Retinal Explants | p-MLC/total MLC | 30 µM | Reduced by 23.2% | [7] |

| 95-D (Lung) | MYPT1 phosphorylation | Not Specified | Reduced by 29.4% | [9] |

| 95-D (Lung) | Active MMP-2 | 0.75 mg/mL | Decreased by ~22.7% | [10] |

| 95-D (Lung) | Active MMP-9 | 0.75 mg/mL | Decreased by ~65.9% | [10] |

| A549 (Lung) | MMP-2 and MMP-9 | Not Specified | Significantly inhibited | [4] |

| A549 (Lung) | RhoA and VEGF | Not Specified | Significantly down-regulated | [4] |

| PC3 & DU145 (Prostate) | ROCK I and ROCK II | 1/4 IC50 | Significantly reduced | [12] |

| Hep-2 (Laryngeal) | MMP-2 and MMP-9 | 4.58 x 10³ µM | Remarkable decrease in expression and activity | [11] |

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to investigate the effects of this compound on cancer cell migration. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Transwell Migration Assay

This assay assesses the chemotactic migration of cells through a microporous membrane.

Caption: Workflow for a Transwell migration assay to assess the effect of this compound on cancer cell migration.

Protocol:

-

Cell Preparation: Culture cancer cells to ~80-90% confluency. Harvest and resuspend the cells in a low-serum medium (e.g., 0.5% FBS) at a concentration of 1x10⁵ cells/mL.[15]

-

Chamber Setup: In a 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15] Place an 8 µm pore size Transwell insert into each well.

-

Seeding: Add 200 µL of the cell suspension to the upper chamber of each insert.[15] Add this compound or vehicle control to the upper chamber at the desired final concentration.

-

Incubation: Incubate the plate for a period determined by the migratory capacity of the cell line (typically 6-24 hours) at 37°C in a 5% CO₂ incubator.[1][12][15]

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[15]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[15] Wash twice with PBS and then stain with 0.1% crystal violet solution for 30 minutes.[15]

-

Quantification: Gently wash the membranes with PBS to remove excess stain.[15] Allow the inserts to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with 90% acetic acid, and the absorbance can be measured using a microplate reader.[15]

Wound Healing (Scratch) Assay

This assay measures collective cell migration into a created "wound" in a confluent cell monolayer.[16]

Caption: Workflow for a wound healing (scratch) assay to evaluate the effect of this compound on collective cell migration.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.[17]

-

Wound Creation: Once cells reach 90-100% confluency, create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.[14][18]

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells and debris.[17] Replace the medium with low-serum medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Immediately capture images of the wound at time 0.[17]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.[14][17]

-

Final Imaging: After incubation, capture images of the same wound areas.

-

Analysis: Measure the area of the wound at both time points using software such as ImageJ.[14] The rate of wound closure is calculated as the change in area over time.

Western Blotting for ROCK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the Rho/ROCK pathway following this compound treatment.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[19]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer.[19] Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-MLC, total MLC, p-cofilin, total cofilin, ROCK1, ROCK2, RhoA) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Conclusion

This compound presents a compelling therapeutic strategy for targeting cancer metastasis by effectively inhibiting the Rho/ROCK signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the anti-migratory effects of this compound. The consistent inhibition of migration and invasion across various cancer cell lines, coupled with a well-defined mechanism of action, underscores the potential of this compound as an anti-metastatic agent. Further research, particularly in in vivo models and clinical settings, is warranted to fully elucidate its therapeutic utility in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Rho kinase inhibitor this compound inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROCK inhibition with this compound induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho kinase inhibitor this compound suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rho-kinase inhibitor, this compound, suppresses glioblastoma cell line progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho-kinase inhibition by this compound promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Rho kinase inhibitor this compound inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on growth, adhesion, invasion, and migration of 95D lung carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits proliferation and migration of Hep-2 laryngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. ROCK inhibition with this compound induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchhub.com [researchhub.com]

- 16. Wound healing assay | Abcam [abcam.com]

- 17. This compound Promotes BMSC Migration via Activating the MAPK Signaling Pathway and Application in a Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. This compound alleviates acetaminophen-induced liver injury via targeting Rhoa/ROCK signal pathway [jstage.jst.go.jp]

Fasudil's Impact on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which Fasudil, a potent Rho-kinase (ROCK) inhibitor, modulates smooth muscle contraction. This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for studying this compound's effects, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of the RhoA/Rho-Kinase Pathway

Smooth muscle contraction is a tightly regulated process primarily controlled by the phosphorylation state of the 20-kDa regulatory myosin light chain (MLC). An increase in intracellular calcium ([Ca²⁺]i) activates myosin light chain kinase (MLCK), which in turn phosphorylates MLC, leading to actin-myosin cross-bridge cycling and cell contraction.

This compound exerts its primary effect by inhibiting the RhoA/Rho-kinase (ROCK) signaling pathway, a crucial regulator of calcium sensitivity in smooth muscle cells.[1][2] When agonists bind to G protein-coupled receptors on the smooth muscle cell membrane, the small GTPase RhoA is activated.[3] Activated RhoA, in its GTP-bound state, then activates its downstream effector, ROCK.[3]

ROCK promotes smooth muscle contraction through a dual mechanism:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, inhibiting its activity.[3][4] MLCP is responsible for dephosphorylating MLC, leading to relaxation. By inhibiting MLCP, ROCK increases the overall level of phosphorylated MLC for a given concentration of intracellular calcium, a phenomenon known as calcium sensitization.[4]

-

Direct Phosphorylation of Myosin Light Chain: While the primary mechanism is through MLCP inhibition, some studies suggest that ROCK may also directly phosphorylate MLC, although this is considered a minor contribution to the overall contractile response.

This compound, and its more potent active metabolite hydroxythis compound, are competitive inhibitors of the ATP-binding site of ROCK, preventing it from phosphorylating its downstream targets.[1][5] This inhibition of ROCK activity leads to an increase in MLCP activity, a subsequent decrease in phosphorylated MLC, and ultimately, smooth muscle relaxation and vasodilation.[4]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound and its active metabolite, Hydroxythis compound, against various kinases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Target Kinase | IC₅₀ (μM) | Reference(s) |

| This compound | ROCK1 | 1.2 - 10.7 | [6] |

| ROCK2 | 0.82 - 1.9 | [6] | |

| PKA | 4.58 | [MedChemExpress] | |

| PKC | 12.30 | [MedChemExpress] | |

| PKG | 1.650 | [MedChemExpress] | |

| MLCK | 95 | [BPS Bioscience] | |

| Hydroxythis compound | ROCK1 | 0.73 | [5][7][8] |

| ROCK2 | 0.72 | [5][7][8] | |

| PKA | 37 | [7] |

Table 1: Inhibitory Potency (IC₅₀) of this compound and Hydroxythis compound against Various Kinases.

The inhibitory effect of this compound on smooth muscle contraction has also been quantified. These studies typically measure the reduction in contractile force in response to various agonists in the presence of different concentrations of this compound.

| Tissue/Cell Type | Agonist | This compound Concentration (μM) | % Inhibition of Contraction | Reference(s) |

| Pig Bladder Detrusor (with urothelium) | Carbachol | 3 | 15.1 ± 6.7 | [9] |

| 10 | 32.1 ± 5.2 | [9] | ||

| 30 | 64.8 ± 4.1 | [9] | ||

| Pig Bladder Detrusor (without urothelium) | Carbachol | 3 | 27.5 ± 7.4 | [9] |

| 10 | 41.6 ± 8.0 | [9] | ||

| 30 | 31.6 ± 9.6 | [9] | ||

| Rat Trachea | Neostigmine | 30 | ~100 | [6] |

| Acetylcholine | 100 | 51 | [6] |

Table 2: this compound's Inhibition of Agonist-Induced Smooth Muscle Contraction.

| Cell Type | This compound Concentration (µM) | % Reduction in p-MLC/Total MLC | Reference |

| Retinal Explants | 30 | 23.2 | [5] |

Table 3: this compound's Effect on Myosin Light Chain Phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on smooth muscle contraction.

Isometric Tension Measurement of Isolated Smooth Muscle Strips

This protocol describes the measurement of contractile force in isolated vascular smooth muscle, such as rat aortic rings, in response to agonists and the inhibitory effects of this compound.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

-

Phenylephrine (B352888) (agonist)

-

This compound hydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

(Optional: Endothelium removal) Gently rub the intimal surface of the ring with a fine wire or wooden stick.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension (typically 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.

-

-

Experimental Protocol:

-

After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to obtain a stable contraction.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath at regular intervals (e.g., every 10-15 minutes).

-

Record the relaxation response at each concentration.

-

At the end of the experiment, wash the tissues and induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to normalize the data.

-

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve and calculate the EC₅₀ value for this compound (the concentration that produces 50% of the maximal relaxation).

-

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This protocol details the detection and quantification of phosphorylated myosin light chain in vascular smooth muscle cells treated with this compound.

Materials:

-

Vascular smooth muscle cells (e.g., primary rat aortic smooth muscle cells)

-

Cell culture reagents

-

Agonist (e.g., phenylephrine or endothelin-1)

-

This compound hydrochloride

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors (e.g., PhosSTOP)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture vascular smooth muscle cells to near confluence.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an agonist (e.g., 1 µM phenylephrine) for a short period (e.g., 5-10 minutes) to induce MLC phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.[10]

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-MLC and total MLC.

-

Normalize the p-MLC signal to the total MLC signal for each sample.

-

Express the results as a percentage of the agonist-stimulated control.

-

In Vitro Rho-Kinase (ROCK) Activity Assay

This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on ROCK activity. This can be performed using commercially available kits.

Materials:

-

ROCK Activity Assay Kit (e.g., from MilliporeSigma or Cell Biolabs)[12][13]

-

Purified active ROCK enzyme (usually included in the kit)

-

ROCK substrate (e.g., recombinant MYPT1, often pre-coated on a microplate)[12][14]

-

ATP

-

Assay buffer

-

This compound hydrochloride

-

Anti-phospho-substrate antibody (e.g., anti-phospho-MYPT1 (Thr696))[12][14]

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Assay Preparation:

-

Prepare a dilution series of this compound in the assay buffer.

-

Prepare the reaction mixture containing the assay buffer, ATP, and purified active ROCK enzyme.

-

-

Kinase Reaction:

-

Add the this compound dilutions or vehicle control to the wells of the substrate-coated microplate.

-

Initiate the kinase reaction by adding the ROCK enzyme/ATP mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.[14]

-

-

Detection:

-

Stop the reaction and wash the wells to remove the reaction mixture.

-

Add the anti-phospho-substrate primary antibody to each well and incubate for 1 hour at room temperature.[12][14]

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[12]

-

Wash the wells.

-

Add the TMB substrate and incubate until color develops.

-

Add the stop solution to terminate the color development.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of ROCK activity inhibition for each concentration of this compound.

-

Determine the IC₅₀ value of this compound for ROCK.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying this compound's effects.

Figure 1: this compound's Mechanism of Action on Smooth Muscle Contraction.

Figure 2: General Experimental Workflow for Studying this compound.

Conclusion

This compound is a well-characterized inhibitor of the RhoA/Rho-kinase pathway, a critical signaling cascade in the regulation of smooth muscle contraction. By inhibiting ROCK, this compound effectively reduces the phosphorylation of myosin light chain, leading to smooth muscle relaxation and vasodilation. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other ROCK inhibitors in various smooth muscle-related pathologies. The provided quantitative data and visual representations of the signaling pathway and experimental workflows serve as a valuable resource for designing and interpreting studies in this field.

References

- 1. This compound-modified macrophages reduce inflammation and regulate the immune response in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABclonal [abclonal.com]

- 5. This compound, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]